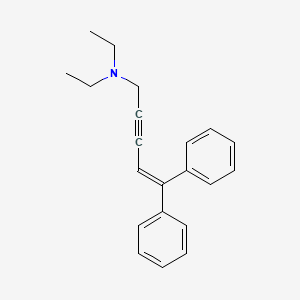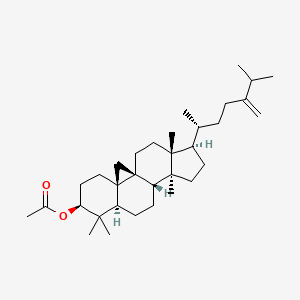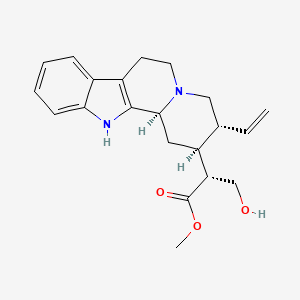
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD typically involves the reaction of vanadium trichloride (VCl3) with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
This includes maintaining strict control over reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states.
Substitution: The amide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium oxides, while substitution reactions can produce a variety of vanadium complexes with different ligands .
科学的研究の応用
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD has several applications in scientific research:
作用機序
The mechanism by which TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD exerts its effects involves the coordination of the vanadium center with various ligands. This coordination alters the electronic structure of the vanadium atom, enabling it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the vanadium center .
類似化合物との比較
Similar Compounds
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)LANTHANUM(III): Similar in structure but contains lanthanum instead of vanadium.
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)SAMARIUM(III): Contains samarium and is used in different catalytic applications.
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)YTTRIUM(III): Contains yttrium and is used in materials science.
Uniqueness
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD is unique due to the specific reactivity of the vanadium center, which allows it to participate in a broader range of chemical reactions compared to its lanthanide counterparts. This makes it particularly valuable in synthetic chemistry and catalysis .
特性
CAS番号 |
160261-25-6 |
|---|---|
分子式 |
(((CH3)3Si)2N)3V |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





